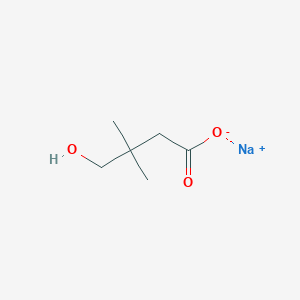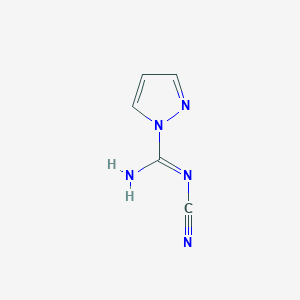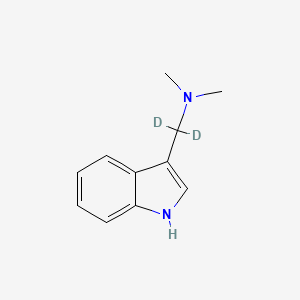![molecular formula C13H20N2O2 B1448188 3-Boc-8-氰基-3-氮杂双环[3.2.1]辛烷 CAS No. 1341036-62-1](/img/structure/B1448188.png)
3-Boc-8-氰基-3-氮杂双环[3.2.1]辛烷
描述
3-Boc-8-cyano-3-azabicyclo[3.2.1]octane is a bicyclic compound with the molecular formula C₁₃H₂₀N₂O₂ and a molecular weight of 236.31 g/mol . It is also known by its IUPAC name, tert-butyl 8-cyano-3-azabicyclo[3.2.1]octane-3-carboxylate . This compound is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, which is a core structure in the family of tropane alkaloids .
科学研究应用
3-Boc-8-cyano-3-azabicyclo[3.2.1]octane has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules, including tropane alkaloids . In biology and medicine, it serves as a precursor for the development of pharmaceuticals that target specific biological pathways . The compound’s unique structure makes it valuable for studying the mechanisms of action of various drugs and for designing new therapeutic agents .
作用机制
Target of Action
The primary target of 3-Boc-8-cyano-3-azabicyclo[32The compound is structurally related to the family of tropane alkaloids , which are known to interact with various biological targets, including neurotransmitter receptors and transporters.
Mode of Action
The exact mode of action of 3-Boc-8-cyano-3-azabicyclo[32Given its structural similarity to tropane alkaloids , it may interact with its targets in a similar manner. Tropane alkaloids typically act as competitive inhibitors or allosteric modulators at their target sites, altering the normal function of these proteins.
Biochemical Pathways
The specific biochemical pathways affected by 3-Boc-8-cyano-3-azabicyclo[32Tropane alkaloids, to which this compound is structurally related, are known to affect several pathways, particularly those involving neurotransmitters . They can influence the synthesis, release, and reuptake of neurotransmitters, leading to altered neuronal signaling.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Boc-8-cyano-3-azabicyclo[32Factors such as its molecular weight and structural features may influence its bioavailability and pharmacokinetic profile.
Result of Action
The molecular and cellular effects of 3-Boc-8-cyano-3-azabicyclo[32Based on its structural similarity to tropane alkaloids , it may exert effects on neuronal signaling, potentially leading to altered physiological responses.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the stability and activity of 3-Boc-8-cyano-3-azabicyclo[3.2.1]octane. For instance, the compound is recommended to be stored in a refrigerator , suggesting that it may be sensitive to temperature.
生化分析
Biochemical Properties
3-Boc-8-cyano-3-azabicyclo[3.2.1]octane plays a significant role in biochemical reactions, particularly in the synthesis of tropane alkaloids. These alkaloids are known for their wide array of biological activities, including anticholinergic and stimulant effects. The compound interacts with various enzymes and proteins during its synthesis and subsequent biochemical reactions. For instance, it may interact with acetylcholinesterase, an enzyme that breaks down acetylcholine in the synaptic cleft, thereby influencing neurotransmission. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to changes in biochemical pathways and cellular functions .
Cellular Effects
The effects of 3-Boc-8-cyano-3-azabicyclo[3.2.1]octane on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may affect the signaling pathways involved in neurotransmission, leading to altered neuronal activity. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the production of specific proteins and enzymes. These changes can have downstream effects on cellular metabolism, potentially altering the balance of metabolic pathways and the production of key metabolites .
Molecular Mechanism
The molecular mechanism of action of 3-Boc-8-cyano-3-azabicyclo[3.2.1]octane involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. For instance, it may inhibit the activity of acetylcholinesterase, resulting in increased levels of acetylcholine in the synaptic cleft and enhanced cholinergic signaling. Additionally, the compound can modulate the activity of other enzymes involved in metabolic pathways, leading to changes in the production of key metabolites. These binding interactions and enzyme modulations are crucial for the compound’s biological activity and therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Boc-8-cyano-3-azabicyclo[3.2.1]octane can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but it may degrade over time, leading to changes in its biological activity. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression. These temporal effects are important for understanding the compound’s potential therapeutic applications and safety profile .
Dosage Effects in Animal Models
The effects of 3-Boc-8-cyano-3-azabicyclo[3.2.1]octane vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and metabolism, while higher doses can lead to significant changes in enzyme activity, gene expression, and metabolic pathways. Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response. Additionally, at high doses, the compound may exhibit toxic or adverse effects, such as cellular toxicity or disruption of normal metabolic processes. These dosage-dependent effects are crucial for determining the compound’s therapeutic window and safety in clinical applications .
Metabolic Pathways
3-Boc-8-cyano-3-azabicyclo[3.2.1]octane is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. Additionally, it can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways, such as those involved in neurotransmitter synthesis and degradation. These interactions can lead to changes in metabolite levels and overall metabolic balance, highlighting the compound’s potential impact on cellular metabolism .
Transport and Distribution
The transport and distribution of 3-Boc-8-cyano-3-azabicyclo[3.2.1]octane within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, such as organic cation transporters, which facilitate its uptake into cells. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. These transport and distribution mechanisms are important for understanding the compound’s bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of 3-Boc-8-cyano-3-azabicyclo[3.2.1]octane can affect its activity and function. The compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes or proteins involved in metabolic pathways. These subcellular interactions are crucial for the compound’s biological activity and therapeutic potential, as they determine its site of action and influence its overall efficacy .
准备方法
The synthesis of 3-Boc-8-cyano-3-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing all the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives . The reaction conditions often involve the use of specific catalysts and reagents to ensure high stereoselectivity and yield.
化学反应分析
3-Boc-8-cyano-3-azabicyclo[3.2.1]octane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like tempo oxoammonium tetrafluoroborate and reducing agents such as zinc bromide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxabicyclo derivatives, while reduction reactions can produce different stereoisomers of the compound .
相似化合物的比较
3-Boc-8-cyano-3-azabicyclo[3.2.1]octane can be compared to other similar compounds, such as tert-butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate While both compounds share the 8-azabicyclo[321]octane scaffold, they differ in their functional groups and stereochemistryThe unique cyano group in 3-Boc-8-cyano-3-azabicyclo[3.2.1]octane distinguishes it from other derivatives and contributes to its specific properties and uses .
属性
IUPAC Name |
tert-butyl 8-cyano-3-azabicyclo[3.2.1]octane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-7-9-4-5-10(8-15)11(9)6-14/h9-11H,4-5,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWLHTXDHGRNQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1)C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(3-Buten-1-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1448105.png)

![1-[(2-chloro-5-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B1448108.png)
![5-(1-ethyl-1H-benzo[d]imidazol-6-yl)-4-methylthiazol-2-amine](/img/structure/B1448109.png)
![methyl (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[methyl-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl]amino]oxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate](/img/structure/B1448110.png)



![[[(R)-2-Benzyl-3-[(3S,4S)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propionyl]amino]acetic acid](/img/structure/B1448119.png)

![[3-(3-Fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1448122.png)



